![molecular formula C9H11N B3260278 4-[(E)-prop-1-enyl]aniline CAS No. 328956-54-3](/img/structure/B3260278.png)
4-[(E)-prop-1-enyl]aniline
Overview
Description
“4-[(E)-prop-1-enyl]aniline” is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline consists of a phenyl group (−C6H5) attached to an amino group (−NH2), making it the simplest aromatic amine . It’s used as a precursor to many industrial chemicals .
Synthesis Analysis
Aniline can be synthesized through various methods. One common approach is the reduction of nitrobenzene, which undergoes a catalytic hydrogenation reaction in the presence of a metal catalyst such as iron or platinum . This reaction converts the nitro group (-NO2) of nitrobenzene into an amino group (-NH2), resulting in the formation of aniline . The synthesis of “4-[(E)-prop-1-enyl]aniline” would involve additional steps to introduce the prop-1-enyl group.Molecular Structure Analysis
Aniline’s molecular structure is comprised of a benzene ring (C6H5) attached to an amino group (NH2) . This results in the chemical formula C6H5NH2 . As an amine, aniline has a lone pair of electrons on the nitrogen atom that can participate in a wide range of chemical reactions .Chemical Reactions Analysis
Aniline can undergo various chemical reactions due to the presence of a lone pair of electrons on the nitrogen atom . It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation . Aniline can also undergo diazotization reactions, where the amino group is converted into a diazonium salt, which can further react to form various products .Physical And Chemical Properties Analysis
Aniline is a colorless to pale yellow liquid with a distinct odor . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Aniline tends to darken when exposed to air and light .Mechanism of Action
Safety and Hazards
Future Directions
The conversion of nitroaniline, a highly toxic pollutant, into less harmful or useful counterparts is a topic of ongoing research . The chemical reduction of nitroaniline using various nanocatalytic systems is one approach that has attracted interest . Future research will likely continue to explore efficient and environmentally friendly methods for the conversion and removal of nitroaniline and its derivatives .
properties
IUPAC Name |
4-[(E)-prop-1-enyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-3-8-4-6-9(10)7-5-8/h2-7H,10H2,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZROHZDMSYXKLU-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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